molecular formula C12H13NO2 B15371261 Methyl 3-cyano-4-isopropylbenzoate

Methyl 3-cyano-4-isopropylbenzoate

Cat. No.: B15371261
M. Wt: 203.24 g/mol
InChI Key: BTXGYAZQAAZJHL-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-isopropylbenzoate is a substituted benzoate ester characterized by a cyano (-CN) group at the 3-position and an isopropyl (-CH(CH₃)₂) group at the 4-position of the benzene ring. This compound combines functional groups that influence its physicochemical properties, such as polarity, solubility, and reactivity. The cyano group imparts electron-withdrawing effects, while the isopropyl group contributes steric bulk and lipophilicity. Such structural features make it relevant in pharmaceutical and agrochemical research, where fine-tuning solubility and bioavailability is critical. Analytical techniques like NMR, FTIR, and HPLC are essential for its characterization, as demonstrated for structurally related esters in prior studies .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-cyano-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H13NO2/c1-8(2)11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3

InChI Key

BTXGYAZQAAZJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-cyano-4-isopropylbenzoate shares functional groups with other benzoate esters and diterpenoid methyl esters. Below is a systematic comparison based on structural features, spectroscopic data, and chromatographic behavior.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups
This compound 3-CN, 4-CH(CH₃)₂ ~219.3 Ester, cyano, isopropyl
Methyl 4-isopropylbenzoate 4-CH(CH₃)₂ ~178.2 Ester, isopropyl
Methyl 3-cyanobenzoate 3-CN ~165.2 Ester, cyano
Sandaracopimaric acid methyl ester Diterpenoid backbone ~332.5 Ester, carboxylic acid derivative

Key Findings

Spectroscopic Properties FTIR: The cyano group in this compound exhibits a sharp peak near 2240 cm⁻¹, absent in non-cyano analogs like methyl 4-isopropylbenzoate. The ester carbonyl (C=O) stretch appears near 1720 cm⁻¹, consistent with other methyl esters . ¹H NMR: The isopropyl group’s methine proton resonates as a septet near 2.9 ppm, while its methyl groups appear as a doublet at 1.2–1.4 ppm. The cyano group deshields adjacent aromatic protons, shifting them downfield (~8.0 ppm) compared to non-cyano analogs .

Chromatographic Behavior HPLC: The compound’s retention time is influenced by the cyano group’s polarity and the isopropyl group’s hydrophobicity. In contrast, diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit longer retention times due to higher molecular weight and nonpolar backbones . GC: Unlike volatile diterpenoid esters (e.g., communic acid methyl esters), this compound’s stability under GC conditions remains unverified, though its aromaticity suggests lower volatility .

Physicochemical Properties Solubility: The cyano group enhances solubility in polar solvents (e.g., acetonitrile) compared to nonpolar diterpenoid esters. However, the isopropyl group reduces water solubility relative to simpler benzoates like methyl 3-cyanobenzoate. Reactivity: The electron-withdrawing cyano group increases the ester’s susceptibility to nucleophilic attack, contrasting with the stability of diterpenoid esters in acidic/basic conditions .

Research Implications and Limitations

While this compound’s unique substituents offer tailored properties, direct comparative data with structurally identical analogs remain scarce. Studies on methyl shikimate and diterpenoid esters provide methodological frameworks (e.g., NMR peak assignments , GC retention trends ), but further experimental validation is needed.

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